molecular formula C13H8N2OS4 B5524355 (5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one

(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one

Cat. No.: B5524355
M. Wt: 336.5 g/mol
InChI Key: GISPPIWGLBYBBJ-WIFBXHMDSA-N
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Description

(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, thiophene groups, and a sulfanylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and efficiency. Advanced techniques like response surface methodology (RSM) can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings but lacking the thiazolidinone structure.

Uniqueness

(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with thiophene groups and a sulfanylidene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2OS4/c16-12-11(7-9-3-1-5-18-9)20-13(17)15(12)14-8-10-4-2-6-19-10/h1-8H/b11-7-,14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISPPIWGLBYBBJ-WIFBXHMDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2OS4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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